molecular formula C20H35NO B1360196 2-Tetradecyloxyaniline CAS No. 41710-89-8

2-Tetradecyloxyaniline

Cat. No.: B1360196
CAS No.: 41710-89-8
M. Wt: 305.5 g/mol
InChI Key: IXZBAJOADDIGIP-UHFFFAOYSA-N
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Description

2-Tetradecyloxyaniline: is an organic compound with the molecular formula C20H35NO . It is characterized by a long alkyl chain attached to an aniline group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tetradecyloxyaniline typically involves the reaction of aniline with tetradecyl bromide in the presence of a base, such as potassium carbonate, to form the ether linkage. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecyloxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Tetradecyloxyaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used to investigate membrane dynamics and protein-lipid interactions .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its long alkyl chain and aromatic ring make it suitable for applications in surfactants and lubricants .

Mechanism of Action

The mechanism of action of 2-Tetradecyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-associated processes. It may also interact with specific proteins, altering their function and activity .

Comparison with Similar Compounds

  • 2-Decyloxyaniline
  • 2-Dodecyloxyaniline
  • 2-Hexadecyloxyaniline

Comparison: Compared to its analogs, 2-Tetradecyloxyaniline has a longer alkyl chain, which can influence its solubility, melting point, and interaction with biological membranes. This unique feature makes it particularly useful in applications requiring specific hydrophobic interactions .

Properties

IUPAC Name

2-tetradecoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-22-20-17-14-13-16-19(20)21/h13-14,16-17H,2-12,15,18,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZBAJOADDIGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068345
Record name Benzenamine, 2-(tetradecyloxy)-
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Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41710-89-8
Record name 2-(Tetradecyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41710-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-(tetradecyloxy)-
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Record name Benzenamine, 2-(tetradecyloxy)-
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Record name Benzenamine, 2-(tetradecyloxy)-
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Record name 2-tetradecyloxyaniline
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Synthesis routes and methods

Procedure details

2-Myristyloxybenzohydroxamic acid was synthesized according to the method provided in part (i) of Example 1. Thereafter, one gram of said compound was dissolved in 5 ml of tetrahydrofuran, and thereto were added 0.83 ml of sodium methylate (28 wt % methanol solution) and 20 ml of acetonitrile. The mixture was heated to 60° C. and kept there for 1.5 hours with stirring (the formation rate of the desired compound in this reaction system was found to be 100% by an analysis using high-speed liquid chromatography). The resulting solution was admixed with 50 ml of ethyl acetate, and washed once with 50 ml of saturated brine and then twice with water. The organic layer was separated from the aqueous layer, dried with Glauber's salt, and then concentrated. The residue was admixed with 5 ml of methanol, and cooled in an ice bath to precipitate white crystals. These white crystals were filtered off, washed with 0.5 ml of ice-cold methanol, and then dried. Thus, 400 mg of 2-myristyloxyaniline (Compound 3) was obtained in a 67% yield. The melting point thereof was 45.5°-46.5° C.
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
said compound
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0.83 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: What are the potential applications of 2-tetradecyloxyaniline?

A1: While the abstract [] doesn't delve into specific applications, it highlights that this compound's properties make it suitable for various uses. The presence of both an amine and an alkoxy chain suggests potential applications in areas like:

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